![molecular formula C21H20O2 B14274738 1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene CAS No. 138329-34-7](/img/structure/B14274738.png)
1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two benzene rings connected through a central 2-methyl-1,3-phenylene group with methyleneoxy linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene typically involves the reaction of 2-methyl-1,3-phenylenebis(methyleneoxy)dibenzaldehyde with appropriate reagents. One common method is the classical Schiff-base reaction, where 2,2’-[1,3-phenylenebis(methyleneoxy)]dibenzaldehyde reacts with 1-naphthylmethylamine in the presence of a base such as sodium hydroxide in an ethanol/water solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene rings.
科学研究应用
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene involves its interaction with molecular targets through its aromatic and ether functionalities. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific physiological effects.
相似化合物的比较
Similar Compounds
- 1,1’-[(1,3-Phenylene)bis(methyleneoxy)]dibenzene
- 1,1’-[(2-Methyl-1,3-phenylene)bis(methylene)]dibenzene
- 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]diurea
Uniqueness
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of methyleneoxy linkages and the 2-methyl-1,3-phenylene group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
属性
CAS 编号 |
138329-34-7 |
|---|---|
分子式 |
C21H20O2 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
2-methyl-1,3-bis(phenoxymethyl)benzene |
InChI |
InChI=1S/C21H20O2/c1-17-18(15-22-20-11-4-2-5-12-20)9-8-10-19(17)16-23-21-13-6-3-7-14-21/h2-14H,15-16H2,1H3 |
InChI 键 |
KRYSCKMAPHMDJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1COC2=CC=CC=C2)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
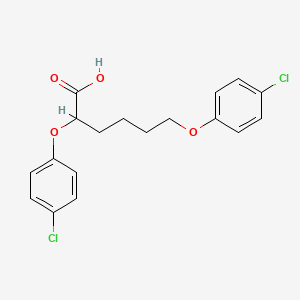
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
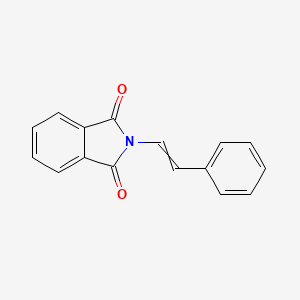
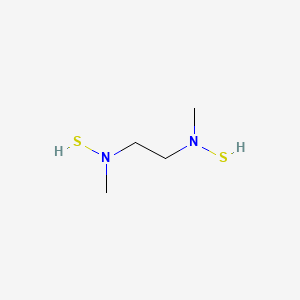

![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
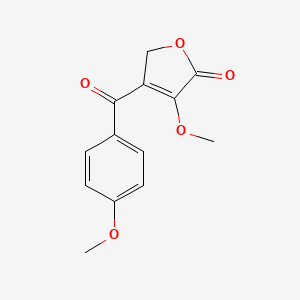
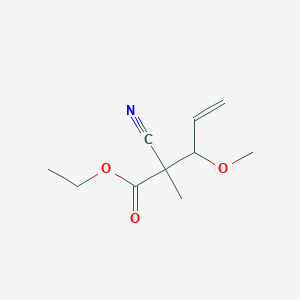
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
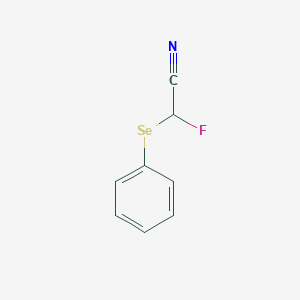
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
